2-Nitrophenyl 3-fluorobenzoate
Description
2-Nitrophenyl 3-fluorobenzoate is an ester derivative combining a 2-nitrophenyl group and a 3-fluorobenzoate moiety. The 2-nitrophenyl group is a common motif in photolabile compounds due to its light-sensitive nitro moiety, which can undergo cleavage under specific wavelengths . The 3-fluoro substituent on the benzoate may enhance lipophilicity and electronic effects, influencing reactivity and stability compared to non-fluorinated analogs. Such esters are often explored as prodrugs, protecting groups, or internal standards in analytical workflows, though explicit data for this compound remains sparse.
Properties
Molecular Formula |
C13H8FNO4 |
|---|---|
Molecular Weight |
261.2 g/mol |
IUPAC Name |
(2-nitrophenyl) 3-fluorobenzoate |
InChI |
InChI=1S/C13H8FNO4/c14-10-5-3-4-9(8-10)13(16)19-12-7-2-1-6-11(12)15(17)18/h1-8H |
InChI Key |
VMWCIMJVLYTXKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares 2-Nitrophenyl 3-fluorobenzoate with structurally related compounds from the evidence:
Key Comparative Insights
- Photolability : The 2-nitrophenyl group in caged phenylephrine enables light-triggered release of bioactive molecules . While this compound lacks an ethyl spacer, its ester linkage may still exhibit photolytic cleavage, albeit with differing kinetics.
- Analytical Utility : Compounds like NPOAH are used as internal standards in mass spectrometry due to their stable isotopic labels and ionization efficiency . The fluorine in this compound could improve chromatographic retention or detection sensitivity in analogous workflows.
- This contrasts with flutolanil, where trifluoromethyl groups enhance fungicidal activity via increased stability and membrane permeability .
- Polarity and Solubility : Hydrazides (e.g., NPOAH) are more polar than esters, favoring aqueous solubility. The fluorobenzoate moiety in this compound likely increases lipophilicity, impacting bioavailability or extraction efficiency.
Research Findings and Inferences
- A similar approach could apply here.
- Stability: Fluorinated aromatic esters often exhibit enhanced thermal and oxidative stability compared to non-fluorinated counterparts, a trait critical for pesticidal or pharmaceutical formulations .
- Detection Challenges : Fluorine’s strong electronegativity may complicate NMR analysis but improve mass spectrometry detection via distinct isotopic patterns.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Nitrophenyl 3-fluorobenzoate in laboratory settings?
A common approach involves esterification between 3-fluorobenzoic acid and 2-nitrophenol. This can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with catalytic dimethylaminopyridine (DMAP) to enhance reactivity. Purification typically employs column chromatography or recrystallization to isolate the product. Analytical validation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm purity and structure .
Q. Which analytical techniques are optimal for quantifying this compound in biological or environmental matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) paired with isotope-labeled internal standards (e.g., deuterated or ¹³C analogs) is preferred for high sensitivity and specificity. For example, 2-nitrophenyl derivatives of similar compounds have been quantified using reverse-phase C18 columns with mobile phases of acetonitrile/water containing 0.1% formic acid. Calibration curves should be validated in the relevant matrix to account for matrix effects .
Q. What storage conditions are recommended to maintain the stability of this compound?
Based on related nitrophenyl esters, storage at –20°C in airtight, light-protected containers is advised to prevent hydrolysis or photodegradation. Stability under acidic/basic conditions should be pre-assessed via accelerated degradation studies (e.g., pH 3–9 buffers at 37°C) to determine shelf-life .
Advanced Research Questions
Q. How do microbial degradation pathways of 3-fluorobenzoate derivatives inform the environmental fate of this compound?
3-Fluorobenzoate degradation typically proceeds via two pathways: (1) 1,6-dioxygenation yielding 5-fluorocatechol and eventually fluoromuconate, or (2) decarboxylation to form fluorobenzene. However, 3-fluorobenzoate is metabolized less efficiently than its 2- or 4-fluoro isomers, suggesting potential persistence of this compound in environments lacking specialized microbial consortia. Pathway engineering in Pseudomonas spp. could enhance degradation efficiency .
Q. What experimental strategies resolve contradictions in reported degradation rates of fluorinated aromatic compounds?
Discrepancies often arise from differences in microbial strains, substrate concentrations, or assay conditions. To address this:
- Perform comparative genomics to identify strain-specific enzymatic repertoires (e.g., P. putida vs. P. knackmussii).
- Use isotope tracer studies (e.g., ¹⁸O₂ or ¹³C-labeled substrates) to track metabolic flux.
- Standardize assays under controlled redox and pH conditions to minimize variability .
Q. How can computational modeling optimize the design of enzymes for this compound biodegradation?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities between fluorinated substrates and dioxygenase enzymes. Focus on active-site residues (e.g., His/Asp in Rieske non-heme iron oxygenases) to engineer mutants with enhanced activity. Combinatorial pathway balancing, as demonstrated for 2-fluoro-cis,cis-muconate production, may further improve yield .
Q. What role does the nitro group play in the photostability and reactivity of this compound?
The nitro group acts as a strong electron-withdrawing moiety, increasing susceptibility to nucleophilic attack (e.g., hydrolysis) but reducing UV stability. Time-resolved spectroscopy (e.g., femtosecond transient absorption) can elucidate excited-state dynamics, while density functional theory (DFT) calculations predict reaction pathways for photodegradation .
Data Contradiction Analysis
Key Contradiction: Studies report variable efficiencies in microbial degradation of 3-fluorobenzoate derivatives.
Resolution:
- Strain specificity : P. knackmussii exhibits higher 3-fluorobenzoate activity due to evolved dioxygenases, whereas other strains lack this adaptation .
- Substrate inhibition : High concentrations (>1 mM) may inhibit enzyme activity, necessitating dose-response assays to identify optimal ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
